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An In-Depth Comparative Guide to the Biological Activity of 1-(6-Chloropyridin-2-yl)ethanone
Analogs

Introduction: The Versatile 1-(6-Chloropyridin-2-
yl)ethanone Scaffold
The 1-(6-chloropyridin-2-yl)ethanone molecule serves as a pivotal starting block in medicinal

chemistry.[1] While its inherent biological activity is limited, its structure, featuring a reactive

acetyl group and a modifiable chloro-substituted pyridine ring, offers a versatile scaffold for

synthesizing a diverse library of derivatives. The pyridine ring is a well-known pharmacophore

present in numerous biologically active compounds, and the strategic placement of the chloro-

and acetyl- groups allows for targeted modifications to explore structure-activity relationships

(SAR). This guide provides a comparative analysis of the biological activities of various analogs

derived from this core structure, supported by experimental data and detailed protocols for

researchers in drug discovery. We will explore three major domains where these analogs have

shown significant promise: antimicrobial, anticancer, and enzyme inhibitory activities.

I. Antimicrobial Activity: A New Frontier Against
Pathogens
The emergence of drug-resistant microbial strains necessitates the discovery of novel

antimicrobial agents. Derivatives of the chloropyridine scaffold have demonstrated significant

potential in this area, particularly against bacteria and fungi. The presence of the chloro
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substituent has been noted to enhance the antimicrobial and antiproliferative effects of related

heterocyclic structures.[2]

Comparative Analysis of Antimicrobial Analogs
The primary strategy for developing antimicrobial agents from 1-(6-chloropyridin-2-
yl)ethanone involves the chemical transformation of the acetyl group into more complex

heterocyclic systems, such as hydrazones and triazoles. These modifications drastically alter

the electronic and steric properties of the molecule, enhancing its interaction with microbial

targets.

For instance, a study involving the synthesis of 5-chloropyridine derivatives bearing various

moieties revealed potent activity against Mycobacterium luteum and the fungus Candida

tenuis.[2] Specifically, derivatives incorporating a 4-benzylidene moiety showed very high

antibacterial activity (MIC 3.9 µg/mL), while those modified into a 4-amino-1,2,4-triazole-3-

thione structure were exceptionally active against C. tenuis (MIC 0.9 µg/mL).[2] Another study

highlighted that 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives

exhibited promising antimicrobial activity, rivaling standard drugs.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Analogs
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Compound
Class

Modification
from Parent
Scaffold

Target
Organism

MIC (µg/mL) Reference

Triazole-thione

Analog

Acetyl group

converted to 4-

amino-5-(2-((5-

chloropyridin-2-

yl)amino)ethyl)-2,

4-dihydro-3H-

1,2,4-triazole-3-

thione

Candida tenuis 0.9 [2]

Benzylidene

Analog

Acetyl group

converted to a

structure with a

4-benzylidene

moiety

Mycobacterium

luteum
3.9 [2]

Phenyl-N-

(pyridin-2-

yl)acetamide

Core modified to

2-phenyl-N-

(pyridin-2-

yl)acetamide

M. tuberculosis

H37Ra
15.6 [2]

Quinolylthio

Pyridine

Core modified to

2-amino-4-aryl-6-

(quinolin-2-

ylthio)pyridine

Various

Bacteria/Fungi

Promising

Activity
[3]

2-Aminopyridine

Derivative

Enaminone

precursor to 2-

amino-3-

cyanopyridine

with

cyclohexylamine

S. aureus, B.

subtilis
0.039 [4]

Experimental Protocol: Microplate Alamar Blue Assay
(MABA) for Antimycobacterial Activity
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This protocol is a standard, high-throughput method for determining the Minimum Inhibitory

Concentration (MIC) of compounds against Mycobacterium species.[2]

Objective: To determine the lowest concentration of a test compound that inhibits the growth of

Mycobacterium tuberculosis.

Materials:

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

Microorganism: Mycobacterium tuberculosis H37Rv strain.

96-well microplates (sterile, flat-bottom).

Test compounds and standard drug (e.g., Isoniazid).

Alamar Blue reagent.

DMSO (for compound dissolution).

Procedure:

Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in 7H9

broth to achieve final desired concentrations. The final DMSO concentration should be ≤1%

to avoid toxicity.

Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust

the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in

broth.

Plate Setup: Add 100 µL of sterile deionized water to all outer-rim wells of the 96-well plate to

minimize evaporation.

Compound Addition: Add 100 µL of the diluted test compounds to the respective wells.

Include wells for a positive control (bacteria, no compound) and a negative control (broth

only).
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Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all test and positive

control wells. The final volume in these wells will be 200 µL.

Incubation: Seal the plates with a breathable sealer and incubate at 37°C for 5-7 days.

Reading: After incubation, add 20 µL of Alamar Blue reagent to each well. Incubate for

another 24 hours.

Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial

growth. The MIC is defined as the lowest compound concentration that prevents this color

change.

Workflow for Antimicrobial Drug Discovery
The process from initial concept to a viable antimicrobial candidate follows a structured path.
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Caption: General workflow for the discovery of novel antimicrobial agents.
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II. Anticancer Activity: Targeting Cellular
Proliferation
The pyridine nucleus is a common feature in many anticancer drugs, and derivatives of 1-(6-
chloropyridin-2-yl)ethanone are no exception. Research has focused on creating analogs

that can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[5] The

mechanism often involves the inhibition of key signaling pathways crucial for cancer cell

survival and growth, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]

Comparative Analysis of Antiproliferative Analogs
Modification of the parent scaffold into more complex heterocyclic systems, such as 1,6-diaryl

pyridin-2(1H)-ones, has yielded compounds with significant cytotoxicity against various cancer

cell lines.[5] Structure-activity relationship studies have shown that the nature and position of

substituents on the aryl rings dramatically influence the antiproliferative activity.[7] For example,

a series of 1,6-diaryl pyridin-2(1H)-one analogs showed cytotoxicity comparable to the standard

drug Taxol against SKOV-3 (ovarian cancer) and HepG2 (liver cancer) cell lines, inducing cell

cycle arrest in the G1/M phase.[5]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Pyridine Analogs
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Compound
Class

Modification Cell Line IC₅₀ (µM) Reference

1,6-diaryl pyridin-

2(1H)-one (1b)

Diaryl

substitution
HepG2

Comparable to

Taxol
[5]

1,6-diaryl pyridin-

2(1H)-one (1c)

Diaryl

substitution
SKOV-3

Comparable to

Taxol
[5]

Quinazoline-

chalcone (14g)

Chalcone

derivative of a

quinazoline core

K-562

(Leukemia)
0.622 [8]

Pyrimidodiazepin

e (16c)

Fused

heterocyclic

system

Various

10-fold more

potent than

Doxorubicin

[8]

Pyrano[1][2]

[9]triazine

Fused

heterocyclic

system

HepG2 Evaluated [10]

Mechanism of Action: Inhibition of Oncogenic Signaling
Many pyridine-based anticancer agents function by inhibiting protein kinases that are

hyperactivated in cancer cells. For example, pyrone derivatives, which are structurally related,

are known to target multiple pathways including MAPK/ERK.[6] Inhibition of this pathway

blocks downstream signaling required for cell proliferation and survival.

Caption: Inhibition of the MAPK/ERK signaling pathway by pyridine analogs.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth

(IC₅₀).

Materials:
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Human cancer cell line (e.g., HepG2).

Complete growth medium (e.g., DMEM with 10% FBS).

96-well cell culture plates.

Test compounds and standard drug (e.g., Doxorubicin).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or acidified isopropanol).

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include

vehicle controls (medium with DMSO) and untreated controls.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for

another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple

formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the viability against the log of the compound concentration and use non-linear regression to

determine the IC₅₀ value.
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III. Enzyme Inhibitory Activity: Precision Targeting of
Molecular Machinery
Beyond broad antimicrobial and cytotoxic effects, analogs of 1-(6-chloropyridin-2-
yl)ethanone have been engineered for the precision targeting of specific enzymes implicated

in disease. This approach can lead to more potent and selective drugs with fewer side effects.

Comparative Analysis of Enzyme Inhibitors
The versatility of the chloropyridine scaffold allows for its incorporation into structures that can

fit into the active sites of various enzymes. For example, pyridopyridazin-6-one derivatives

have been identified as subnanomolar inhibitors of p38α MAP kinase, an enzyme involved in

inflammatory responses.[9] Thieno[2,3-b]pyridine analogues were found to inhibit eukaryotic

elongation factor-2 kinase (eEF2-K), a target in oncology, with the most active compound

showing an IC₅₀ of 170 nM.[11] Furthermore, modifying the core to create 4-(6-oxopyridazin-1-

yl)benzenesulfonamides resulted in multi-target agents that inhibit carbonic anhydrase, COX-2,

and 5-LOX enzymes, all of which are key players in inflammation and cancer.[12]

Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀) of Pyridine Analogs

Compound Class Target Enzyme
Inhibitory Activity
(IC₅₀)

Reference

Pyridopyridazin-6-one p38α MAP Kinase Subnanomolar [9]

Thieno[2,3-b]pyridine

(Compound 34)
eEF2-K 170 nM [11]

Pyridazine

Sulfonamide (7a)
COX-2 0.05 µM [12]

Pyridazine

Sulfonamide (7b)
COX-2 0.06 µM [12]

Pyridazine

Sulfonamide (3)
5-LOX 2 µM [12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay
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This protocol describes a common method to screen for inhibitors of the cyclooxygenase-2

(COX-2) enzyme.

Objective: To measure the ability of a test compound to inhibit the peroxidase activity of purified

COX-2 enzyme.

Materials:

Purified human recombinant COX-2 enzyme.

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

Arachidonic acid (substrate).

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (colorimetric probe).

Test compounds and a standard inhibitor (e.g., Celecoxib).[12]

96-well plate and a microplate reader.

Procedure:

Reagent Preparation: Prepare solutions of the enzyme, substrate, and probe in the assay

buffer. Prepare serial dilutions of the test compounds.

Reaction Mixture: To each well of a 96-well plate, add the assay buffer, the enzyme, and the

test compound at various concentrations.

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to

bind to the enzyme.

Initiate Reaction: Add the colorimetric probe (TMPD) followed by the substrate (arachidonic

acid) to initiate the reaction. The peroxidase activity of COX-2 will oxidize TMPD, causing a

color change.

Kinetic Reading: Immediately place the plate in a microplate reader and measure the change

in absorbance over time at 590 nm.
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Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.

Determine the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition

against the log of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions
The 1-(6-chloropyridin-2-yl)ethanone scaffold is a remarkably fruitful starting point for the

development of novel therapeutic agents. Through targeted chemical modifications, its

derivatives have demonstrated potent and diverse biological activities, including antimicrobial,

anticancer, and specific enzyme inhibitory effects. The structure-activity relationship studies

highlighted in this guide underscore the importance of rational design in medicinal chemistry.

The presence of the chloro group often enhances biological potency, while modifications at the

acetyl position are critical for defining the specific activity and target interaction.

Future research should focus on optimizing the pharmacokinetic properties and reducing the

off-target toxicity of the most promising leads.[6] Advanced strategies, such as the use of

nanoparticle delivery systems or combination therapies, could further enhance the clinical

potential of these versatile compounds. The continued exploration of this chemical space will

undoubtedly yield next-generation therapeutics for a range of human diseases.

References
National Center for Biotechnology Information. PubChem Compound Summary for CID
11579167, 1-(6-Chloropyridin-2-yl)ethanone.
Various Authors. Plot of antimycobacterial activity of 6-chloropyridin-2-yl derivatives...
ResearchGate.
Goldstein, D. M., et al. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP
kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.
Luo, X., et al. Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds
Based on Flupyrimin. Molecules, 25(1), 1.
Gouda, M. A., et al. Anticancer activity of some newly synthesized pyrano[2,3-d][1][2]
[9]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon.
Medicinal Chemistry Research, 23(1), 1-11.
Rahman, M. A., et al. Molecular Insights into the Potential Anticancer Activity of Pyrone
Derivatives. Molecules, 29(1), 1.
Li, Y., et al. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs.
European Journal of Medicinal Chemistry, 64, 613-20.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41344916/
https://www.benchchem.com/product/b175567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pérez-García, G., et al. The Structure–Antiproliferative Activity Relationship of Pyridine
Derivatives. Molecules, 27(1), 1.
Mosher, M., et al. Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines.
Molecules, 9(3), 102-111.
Şengül, E., et al. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica
Section E, E67(Pt 8), o1295.
Obeng, S., et al. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines
Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16),
6031.
El-Gazzar, M. G., et al. Antimicrobial and antiproliferative activities of novel synthesized 6-
(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted
JAK2/STAT3 inhibitors. Chemical Biology & Drug Design, 97(3), 553-564.
Kagabu, S., et al. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-
nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and
their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-8.
Abonia, R., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-
anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39),
24201-24217.
Oubella, A., et al. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged
Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 693.
Bardaweel, S. K., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial
Activity Assessment and Molecular Docking Studies. Molecules, 27(1), 1.
Hester, J. B., et al. ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE
DERIVATIVES. Journal of Medicinal Chemistry, 7, 274-9.
Lockman, J. W., et al. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Bioorganic &
Medicinal Chemistry Letters, 20(7), 2283-6.
Al-Salahi, R., et al. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as
multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX
enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme
Inhibition and Medicinal Chemistry, 38(1), 1-13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b175567?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio)
pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline:
synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing)
[pubs.rsc.org]

9. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part
2 - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-
inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis,
biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Biological activity of 1-(6-Chloropyridin-2-yl)ethanone
versus its analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175567#biological-activity-of-1-6-chloropyridin-2-yl-
ethanone-versus-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_6-Chloropyridin-2-yl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_6-Chloropyridin-2-yl_ethanone
https://www.researchgate.net/figure/Plot-of-antimycobacterial-activity-of-6-chloropyridin-2-yl-derivatives-Mtb-H37Ra-on_fig2_346263163
https://pubmed.ncbi.nlm.nih.gov/32920942/
https://pubmed.ncbi.nlm.nih.gov/32920942/
https://pubmed.ncbi.nlm.nih.gov/32920942/
https://www.mdpi.com/1420-3049/27/11/3439
https://pubmed.ncbi.nlm.nih.gov/23708235/
https://pubmed.ncbi.nlm.nih.gov/23708235/
https://pubmed.ncbi.nlm.nih.gov/41344916/
https://pubmed.ncbi.nlm.nih.gov/41344916/
https://www.mdpi.com/1422-0067/25/14/7640
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03509f
https://pubmed.ncbi.nlm.nih.gov/22901390/
https://pubmed.ncbi.nlm.nih.gov/22901390/
https://www.researchgate.net/publication/271953319_Anticancer_activity_of_some_newly_synthesized_pyrano23-d123triazine_derivatives_using_1-7-hydroxy-22-dimethylchroman-6-ylethanone_as_synthon
https://pubmed.ncbi.nlm.nih.gov/20189382/
https://pubmed.ncbi.nlm.nih.gov/20189382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10120535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10120535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10120535/
https://www.benchchem.com/product/b175567#biological-activity-of-1-6-chloropyridin-2-yl-ethanone-versus-its-analogs
https://www.benchchem.com/product/b175567#biological-activity-of-1-6-chloropyridin-2-yl-ethanone-versus-its-analogs
https://www.benchchem.com/product/b175567#biological-activity-of-1-6-chloropyridin-2-yl-ethanone-versus-its-analogs
https://www.benchchem.com/product/b175567#biological-activity-of-1-6-chloropyridin-2-yl-ethanone-versus-its-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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